1-(Isoquinolin-5-yl)ethanol
Description
1-(Isoquinolin-5-yl)ethanol (CAS: 1204598-85-5) is a substituted isoquinoline derivative characterized by an ethyl alcohol chain attached to the 5-position of the isoquinoline ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol. Synonyms include 5-Isoquinolinemethanol, alpha-methyl- and SCHEMBL1830567. The compound is commercially available through two suppliers, as noted in chemical registries. Its InChIKey (SZJPIBMCTCQMAE-UHFFFAOYSA-N) provides a unique identifier for structural verification.
The hydroxyl group at the 1-position of the ethyl chain distinguishes it from other isoquinoline alcohols, influencing its polarity, solubility, and reactivity.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-isoquinolin-5-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-8,13H,1H3 |
InChI Key |
SZJPIBMCTCQMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(Isoquinolin-5-yl)ethanone (CAS: N/A)
- Structural Difference : Replaces the hydroxyl group (-OH) with a ketone (-C=O) at the 1-position of the ethyl chain.
- Commercial Availability: Listed with six suppliers, indicating greater industrial accessibility compared to 1-(Isoquinolin-5-yl)ethanol.
- Applications : Ketones like this are often intermediates in pharmaceutical synthesis, where they may undergo reduction to form alcohols (e.g., via NaBH₄ or catalytic hydrogenation). The higher supplier count suggests broader utility as a precursor.
2-(Isoquinolin-5-yl)ethan-1-ol (CAS: 1000521-95-8)
- Structural Difference : The hydroxyl group is at the 2-position of the ethyl chain instead of the 1-position, making it a positional isomer.
- Molecular Properties: Shares the same molecular formula (C₁₁H₁₁NO) and weight (173.21 g/mol) as this compound but differs in stereoelectronic effects.
- Implications: Positional isomerism can alter hydrogen-bonding capacity and metabolic stability.
1,5-Isoquinolinediol (CAS: N/A)
- Structural Difference: Features hydroxyl groups at both the 1- and 5-positions of the isoquinoline ring, increasing polarity.
- This suggests similar handling protocols for this compound.
Pharmaceutical Intermediates
- This compound: Likely serves as a building block for heterocyclic compounds, such as benzoimidazo-isoquinolinones, which are explored in medicinal chemistry.
- 1-(Isoquinolin-5-yl)ethanone: Its ketone group enables participation in condensation reactions (e.g., forming Schiff bases) or reductions to alcohols.
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